2-Cyclobutyl-4,4,4-trifluorobutan-1-amine
Overview
Description
Scientific Research Applications
Organic Synthesis and Catalysis
Solvent-Free Copper-Catalysed Amination Reactions : A diphosphinidenecyclobutene ligand has been applied in solvent-free copper-catalysed amination reactions of aryl halides with amines, producing secondary or tertiary amines in good to excellent yields, showcasing the utility of cyclobutane derivatives in facilitating complex chemical transformations (Gajare et al., 2004).
Synthesis of Cyclobutane Derivatives : Studies on the intramolecular amination of cyclopropylmethyl cation and the synthesis of [1α,2β,3α-2,3-bis(benzyloxymethyl)cyclobutyl]imidazol-5-amines highlight the synthetic versatility of cyclobutyl-containing compounds as important precursors or intermediates in organic synthesis (Skvorcova et al., 2017); (Booth & Eastwood, 1995).
Medicinal Chemistry and Drug Design
- Antimycobacterial Activity : Novel cyclobutyl derivatives have been synthesized and evaluated for their antimycobacterial activities, with some compounds showing high activity against multidrug-resistant Mycobacterium tuberculosis. This underscores the potential of cyclobutyl derivatives in developing new therapeutic agents (Sriram et al., 2007).
Material Science and Ligand Design
- Ligand Design for Catalysis : The development and application of cyclobutane-containing ligands in catalysis, as well as their role in stabilizing unusual compounds through strain-induced stabilization, illustrate the importance of these structures in designing new catalysts and materials (Ragaini et al., 2006).
Chemical Synthesis and Functionalization
- Synthesis of Functionalized Cyclobutenes : The stereoselective synthesis of trifluoromethylated cyclobutenes showcases the utility of cyclobutyl derivatives in accessing highly functionalized chemical entities, which could have applications in various chemical synthesis and drug design projects (Mosslemin et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-cyclobutyl-4,4,4-trifluorobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)4-7(5-12)6-2-1-3-6/h6-7H,1-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOJWRGRBXBKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-4,4,4-trifluorobutan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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